5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring
Preparation Methods
The synthesis of 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable azaindole derivative.
Iodination: The iodination step involves the use of iodine or iodinating agents such as iodine monochloride (ICl).
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to remove specific substituents.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are commonly employed to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bromo and iodo substituents may facilitate its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other azaindole derivatives with different substituents. These compounds share a common indole core but differ in their functional groups, leading to variations in their chemical properties and applications. Examples include:
- 1-(Phenylsulphonyl)-5-chloro-2-iodo-6-methyl-7-azaindole
- 1-(Phenylsulphonyl)-5-bromo-2-chloro-6-methyl-7-azaindole
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCOWPXTQYYOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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